Cas no 681174-10-7 (N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound featuring a benzothiazole core linked to a dihydrobenzodioxine carboxamide moiety. This structure imparts unique electronic and steric properties, making it a promising candidate for applications in medicinal chemistry and materials science. The benzothiazole group enhances binding affinity to biological targets, while the dihydrobenzodioxine scaffold contributes to stability and solubility. Its modular design allows for further functionalization, enabling tailored modifications for specific research or industrial needs. The compound's well-defined synthesis pathway ensures reproducibility, supporting its use in high-precision applications such as drug development or optoelectronic materials.
N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
681174-10-7 structure
Product Name:N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No:681174-10-7
MF:C22H16N2O3S
MW:388.439043998718
CID:6565974
PubChem ID:4565452
Update Time:2025-06-13

N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • Oprea1_392626
    • N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • AKOS000933815
    • F0537-0727
    • HMS3454K13
    • N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • AKOS016317793
    • SR-01000906777
    • SR-01000906777-1
    • N-(4-(benzo[d]thiazol-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
    • 681174-10-7
    • Inchi: 1S/C22H16N2O3S/c25-21(19-13-26-17-6-2-3-7-18(17)27-19)23-15-11-9-14(10-12-15)22-24-16-5-1-4-8-20(16)28-22/h1-12,19H,13H2,(H,23,25)
    • InChI Key: AWDDFEIZJXDPPB-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1C=CC(=CC=1)NC(C1COC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 388.08816355g/mol
  • Monoisotopic Mass: 388.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 88.7Ų

N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>

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N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Related Literature

Additional information on N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Introduction to N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 681174-10-7)

N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 681174-10-7, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a benzothiazole moiety linked to a phenyl ring and a dihydrobenzodioxine core, makes it a subject of intense study for its potential therapeutic applications.

The benzothiazole component of N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is well-known for its diverse pharmacological properties. Benzothiazole derivatives have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of this heterocyclic ring system in the molecular framework suggests that the compound may interact with biological targets in a manner similar to other benzothiazole-based drugs. This structural feature is particularly intriguing given the recent advancements in understanding the mechanisms of action of benzothiazole derivatives in various disease models.

In recent years, there has been a surge in research focusing on the development of novel compounds that can modulate key biological pathways involved in chronic diseases. The dihydrobenzodioxine core of N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is another critical structural element that contributes to its potential therapeutic value. This scaffold has been associated with compounds that exhibit neuroprotective and anti-depressant effects. The combination of these two distinct structural motifs makes this compound a promising candidate for further investigation.

The phenyl ring in the molecule also plays a crucial role in determining its pharmacological profile. Phenyl derivatives are known for their ability to interact with various enzymes and receptors, making them valuable in the development of drugs targeting neurological and cardiovascular disorders. The specific positioning of the phenyl ring in N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide suggests that it may have unique interactions with biological targets compared to other phenyl-based compounds.

One of the most exciting aspects of studying N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potential application in addressing unmet medical needs. Current research indicates that this compound may have therapeutic effects on conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of benzothiazole derivatives to cross the blood-brain barrier and interact with central nervous system targets makes them particularly attractive for treating these conditions. Furthermore, the dihydrobenzodioxine moiety has shown promise in modulating inflammatory pathways, which are often dysregulated in neurodegenerative diseases.

The synthesis and characterization of N-4-(1,3-benzothiazol-2-yl)phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been subjects of detailed studies in synthetic chemistry labs. Researchers have developed innovative synthetic routes to construct this complex molecule while maintaining high yields and purity. These efforts are crucial for ensuring that subsequent biological evaluations are performed using well-defined samples. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate the structure and confirm the identity of this compound.

In terms of biological evaluation, preliminary studies on N-4-(1,3-benzothiazol-2-y]l]phenyl)-2]-3-dihydro--1,4-benzodioxine--carboxamide

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